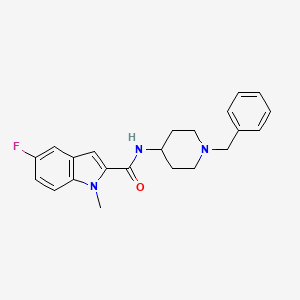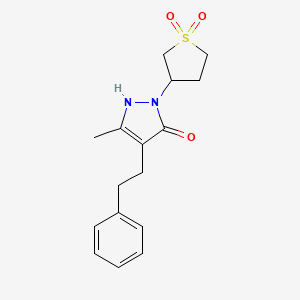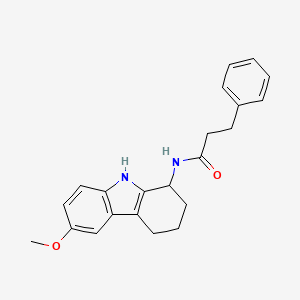![molecular formula C22H23N3O6 B12177166 ethyl 4-{[3-(6,7-dimethoxy-4-oxoquinazolin-3(4H)-yl)propanoyl]amino}benzoate](/img/structure/B12177166.png)
ethyl 4-{[3-(6,7-dimethoxy-4-oxoquinazolin-3(4H)-yl)propanoyl]amino}benzoate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Ethyl 4-{[3-(6,7-dimethoxy-4-oxoquinazolin-3(4H)-yl)propanoyl]amino}benzoate is a complex organic compound that features a quinazolinone core. Quinazolinones are known for their diverse biological activities and are often explored in medicinal chemistry for their potential therapeutic applications.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of ethyl 4-{[3-(6,7-dimethoxy-4-oxoquinazolin-3(4H)-yl)propanoyl]amino}benzoate typically involves multiple steps:
Formation of the Quinazolinone Core: The quinazolinone core can be synthesized by reacting 3,4-dimethoxyaniline with ethyl acetoacetate under acidic conditions to form the intermediate 6,7-dimethoxy-4-oxoquinazoline.
Attachment of the Propanoic Acid Moiety: The intermediate is then reacted with 3-bromopropanoic acid in the presence of a base to form 3-(6,7-dimethoxy-4-oxoquinazolin-3(4H)-yl)propanoic acid.
Formation of the Final Compound: The final step involves the reaction of 3-(6,7-dimethoxy-4-oxoquinazolin-3(4H)-yl)propanoic acid with ethyl 4-aminobenzoate under coupling conditions to form this compound.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity. This could include the use of continuous flow reactors, advanced purification techniques, and automation to ensure consistent production quality.
Análisis De Reacciones Químicas
Types of Reactions
Ethyl 4-{[3-(6,7-dimethoxy-4-oxoquinazolin-3(4H)-yl)propanoyl]amino}benzoate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.
Reduction: Reduction reactions can be used to alter the oxidation state of the quinazolinone core or other functional groups.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, particularly at the aromatic rings.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) can be used.
Substitution: Reagents like halogens (e.g., Br2, Cl2) or nucleophiles (e.g., NH3, OH-) are commonly used.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield quinazolinone derivatives with additional oxygen-containing functional groups, while substitution reactions could introduce various substituents onto the aromatic rings.
Aplicaciones Científicas De Investigación
Ethyl 4-{[3-(6,7-dimethoxy-4-oxoquinazolin-3(4H)-yl)propanoyl]amino}benzoate has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It can be used in the development of new materials with specific properties.
Mecanismo De Acción
The mechanism of action of ethyl 4-{[3-(6,7-dimethoxy-4-oxoquinazolin-3(4H)-yl)propanoyl]amino}benzoate involves its interaction with specific molecular targets. The quinazolinone core is known to interact with enzymes and receptors, modulating their activity. This can lead to various biological effects, such as inhibition of cell proliferation in cancer cells or antimicrobial activity against pathogens.
Comparación Con Compuestos Similares
Similar Compounds
- 3-(6,7-Dimethoxy-4-oxoquinazolin-3(4H)-yl)propanoic acid
- Ethyl 3-(6,7-dimethoxy-4-oxoquinazolin-3(4H)-yl)propanoate
Uniqueness
Ethyl 4-{[3-(6,7-dimethoxy-4-oxoquinazolin-3(4H)-yl)propanoyl]amino}benzoate is unique due to the presence of both the quinazolinone core and the benzoate moiety. This combination allows for a diverse range of chemical reactions and potential biological activities, making it a valuable compound for research and development.
Propiedades
Fórmula molecular |
C22H23N3O6 |
|---|---|
Peso molecular |
425.4 g/mol |
Nombre IUPAC |
ethyl 4-[3-(6,7-dimethoxy-4-oxoquinazolin-3-yl)propanoylamino]benzoate |
InChI |
InChI=1S/C22H23N3O6/c1-4-31-22(28)14-5-7-15(8-6-14)24-20(26)9-10-25-13-23-17-12-19(30-3)18(29-2)11-16(17)21(25)27/h5-8,11-13H,4,9-10H2,1-3H3,(H,24,26) |
Clave InChI |
AQNWVYZCLODFNI-UHFFFAOYSA-N |
SMILES canónico |
CCOC(=O)C1=CC=C(C=C1)NC(=O)CCN2C=NC3=CC(=C(C=C3C2=O)OC)OC |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![8-chloro-4-hydroxy-N-([1,2,4]triazolo[4,3-a]pyridin-3-ylmethyl)quinoline-3-carboxamide](/img/structure/B12177105.png)
![N-(4-fluorophenyl)-2-naphtho[2,1-b]furanylacetamide](/img/structure/B12177121.png)
![1-(6,7-dimethoxy-3,4-dihydroisoquinolin-2(1H)-yl)-4-(6-methoxy[1,2,4]triazolo[4,3-b]pyridazin-3-yl)butan-1-one](/img/structure/B12177131.png)
![N-cycloheptyl-N'-{2-[(1H-indol-2-ylcarbonyl)amino]ethyl}ethanediamide](/img/structure/B12177139.png)
![N-[2-(tetrahydrofuran-2-yl)-1H-benzimidazol-5-yl]pyridine-4-carboxamide](/img/structure/B12177141.png)
![N-[2-(propan-2-yl)-1H-benzimidazol-5-yl]pyridine-2-carboxamide](/img/structure/B12177144.png)
![3-(3,5-dimethyl-1H-pyrazol-4-yl)-N-[3-(4H-1,2,4-triazol-3-yl)phenyl]propanamide](/img/structure/B12177148.png)
![(4E)-4-[furan-2-yl(hydroxy)methylidene]-5-(3-hydroxyphenyl)-1-(3-methoxypropyl)pyrrolidine-2,3-dione](/img/structure/B12177152.png)
![Diethyl{2-[(6-phenylpyridazin-3-yl)amino]ethyl}amine](/img/structure/B12177156.png)

methanone](/img/structure/B12177164.png)
![3-(2,3,5,9-tetramethyl-7-oxo-7H-furo[3,2-g]chromen-6-yl)-N-(1,3,4-thiadiazol-2-yl)propanamide](/img/structure/B12177183.png)
